molecular formula C12H18N2 B1336013 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine CAS No. 2637-31-2

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Cat. No.: B1336013
CAS No.: 2637-31-2
M. Wt: 190.28 g/mol
InChI Key: BHHICRFDCVVASL-UHFFFAOYSA-N
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Description

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the quinoline ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the quinoline ring to a more saturated form, such as tetrahydroquinoline.

    Substitution: The compound can participate in substitution reactions, particularly at the amine group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound may inhibit or activate specific molecular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives, known for its antimalarial properties.

    Isoquinoline: A structural isomer of quinoline with similar biological activities.

    Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.

Uniqueness

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-8-4-10-14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7H,3-4,6,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHICRFDCVVASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408988
Record name 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2637-31-2
Record name 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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